Unveiling Lentztrehalose A: A Technical Guide to its Structure and Biological Significance
Unveiling Lentztrehalose A: A Technical Guide to its Structure and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose A, a novel trehalose analog isolated from the actinomycete Lentzea sp. ML457-mF8, presents a compelling profile for therapeutic development.[1][2][3] Its unique chemical architecture, characterized by a 4-O-(2,3-dihydroxy-3-methylbutyl) substituent on one of the glucose units of a trehalose backbone, confers remarkable stability against enzymatic degradation by trehalase.[2][3] This attribute, coupled with its demonstrated bioactivities, including autophagy induction and antitumor effects, positions Lentztrehalose A as a promising lead compound for further investigation in neurodegenerative diseases, oncology, and beyond. This document provides a comprehensive overview of the chemical structure, biological activities, and relevant experimental methodologies associated with Lentztrehalose A.
Chemical Structure of Lentztrehalose A
Lentztrehalose A is a disaccharide derivative of trehalose. Its systematic name is α-D-glucopyranosyl 4-O-[(2S)-2,3-dihydroxy-3-methylbutyl]-α-D-glucopyranoside. The core of the molecule is a trehalose unit, which consists of two α-glucose units linked by an α,α-1,1-glycosidic bond. The defining feature of Lentztrehalose A is the presence of a 2,3-dihydroxy-3-methylbutyl group attached to the C4 hydroxyl of one of the glucose residues via an ether linkage.
Key Structural Features:
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Core: α,α-1,1-linked diglucoside (Trehalose)
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Substituent: (2S)-2,3-dihydroxy-3-methylbutyl group at the C4 position
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Chemical Formula: C₁₇H₃₂O₁₃
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Molar Mass: 444.4 g/mol
The absolute configuration of the secondary alcohol in the side chain has been determined as S.
Chemical Identifiers:
| Identifier | Value |
| SMILES | CC(C)(O)C(O)COCC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O |
| InChI | InChI=1S/C17H32O13/c1-17(2,26)8(20)5-27-14-7(4-19)29-16(13(25)11(14)23)30-15-12(24)10(22)9(21)6(3-18)28-15/h6-16,18-26H,3-5H2,1-2H3/t6-,7-,8+,9-,10+,11-,12-,13-,14-,15-,16-/m1/s1 |
Biological Activity and Quantitative Data
Lentztrehalose A exhibits a range of biological activities, with its stability to trehalase being a key feature that enhances its bioavailability compared to trehalose.
| Biological Activity | Assay System | Quantitative Data |
| Trehalase Inhibition | Mycobacterium smegmatis trehalase | IC₅₀ = 0.67 mM |
| Porcine kidney trehalase | IC₅₀ > 20 mM | |
| Autophagy Induction | MeWo melanoma cells | Effective at 100 mM |
| OVK18 ovarian cancer cells | Effective at 100 mM | |
| Antitumor Activity | Sarcoma 180 murine sarcoma model | 50 mg/kg per day |
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the literature concerning Lentztrehalose A.
Trehalase Inhibition Assay
This assay is designed to determine the concentration of Lentztrehalose A required to inhibit the enzymatic activity of trehalase by 50% (IC₅₀).
Methodology:
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Enzyme and Substrate Preparation: A solution of purified trehalase (e.g., from porcine kidney or M. smegmatis) is prepared in a suitable buffer (e.g., phosphate or acetate buffer at an optimal pH for the enzyme). A stock solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also prepared.
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Assay Reaction: The reaction mixture, containing the enzyme, varying concentrations of Lentztrehalose A (the inhibitor), and buffer, is pre-incubated for a specified time at a controlled temperature (e.g., 37°C).
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Initiation of Reaction: The enzymatic reaction is initiated by the addition of the pNPG substrate.
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Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm using a spectrophotometer.
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Data Analysis: The percentage of inhibition is calculated for each concentration of Lentztrehalose A. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Autophagy Assay
This assay is used to assess the ability of Lentztrehalose A to induce autophagy in cultured cells.
Methodology:
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Cell Culture: Human cancer cell lines (e.g., MeWo melanoma, OVK18 ovarian cancer) are cultured in appropriate media and conditions.
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Treatment: Cells are treated with Lentztrehalose A at various concentrations (e.g., 100 mM) for a specified duration. A known autophagy inducer (e.g., rapamycin) is used as a positive control, and untreated cells serve as a negative control.
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Detection of Autophagy: Autophagy induction can be monitored by several methods:
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Western Blotting: Analyzing the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
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Fluorescence Microscopy: Using cells stably expressing GFP-LC3, where the formation of GFP-LC3 puncta (autophagosomes) is visualized and quantified.
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Electron Microscopy: Direct visualization of autophagosomes and autolysosomes within the treated cells.
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Data Analysis: The level of autophagy is quantified by measuring the LC3-II/LC3-I ratio, the number of GFP-LC3 puncta per cell, or the number of autophagic vesicles per cell section.
Signaling Pathway and Experimental Workflow Diagrams
Conceptual Autophagy Induction Pathway
The following diagram illustrates a simplified, conceptual pathway for the induction of autophagy, a process influenced by Lentztrehalose A.
Caption: Conceptual pathway of autophagy induction by Lentztrehalose A.
Experimental Workflow for Trehalase Inhibition Assay
This diagram outlines the key steps in determining the IC₅₀ of Lentztrehalose A against trehalase.
Caption: Workflow for determining trehalase inhibition by Lentztrehalose A.
